Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis
Description
Cyclopentane Ring Conformational Analysis
The cyclopentane ring adopts non-planar conformations to relieve angular strain, with puckering patterns dictated by the substituents at the 1- and 2-positions. In the cis isomer, the Boc-protected amino-methyl (-CH₂NHBoc) and carboxylic acid (-COOH) groups occupy adjacent carbons on the same face of the ring, imposing steric and electronic constraints.
Computational studies using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveal two dominant conformers (Figure 1):
- Envelope (Cα-exo) : Characterized by a 30° out-of-plane displacement of the Cα atom, reducing steric clashes between the Boc group and carboxylic acid.
- Twist (Cγ-endo) : Features a 25° puckering at Cγ, stabilizing the structure through intramolecular hydrogen bonding between the Boc NH and carboxylic oxygen .
Table 1: Cyclopentane Ring Conformational Parameters in Cis Isomer
| Conformation | Puckering Amplitude (Å) | θ (degrees) | φ (degrees) | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Envelope | 0.42 | 45 | 0 | 0.0 |
| Twist | 0.38 | 30 | 90 | 1.2 |
The envelope conformation is energetically favored due to minimized steric hindrance, while the twist form benefits from hydrogen bonding .
Cis-Trans Isomerism in Amino-Methyl Substituents
Cis-trans isomerism arises from the spatial arrangement of the -CH₂NHBoc and -COOH groups. In the cis isomer, these groups reside on the same face, creating a 1,2-diaxial interaction that reduces conformational flexibility compared to the trans analogue.
Key distinctions between cis and trans isomers :
- Dipole Moments : The cis isomer exhibits a higher dipole moment (5.2 D vs. 3.8 D) due to additive vector components of the Boc and carboxyl groups .
- Melting Points : Cis isomer melts at 117–119°C, while the trans form melts at 104–106°C, reflecting stronger intermolecular hydrogen bonding in the cis configuration .
- Solubility : Cis isomer shows lower solubility in apolar solvents (e.g., 12 mg/mL in hexane) compared to the trans analogue (28 mg/mL), attributed to its polar surface area .
Table 2: Comparative Properties of Cis vs. Trans Isomers
| Property | Cis Isomer | Trans Isomer |
|---|---|---|
| Melting Point (°C) | 117–119 | 104–106 |
| Dipole Moment (D) | 5.2 | 3.8 |
| Solubility in Hexane | 12 mg/mL | 28 mg/mL |
| LogP | 1.8 | 2.4 |
The cis isomer’s rigid structure enhances its utility as a building block in peptide mimics, where restricted rotation mimics secondary protein structures .
Influence of tert-Butoxycarbonyl (Boc) Protecting Group on Spatial Arrangement
The Boc group serves dual roles: steric bulk modulator and hydrogen-bond acceptor. Its tert-butyl moiety induces a 15° tilt in the cyclopentane ring plane, while the carbonyl oxygen participates in intramolecular interactions.
Steric Effects :
- The Boc group increases the van der Waals radius at the 2-position by 2.1 Å, forcing the cyclopentane ring into a puckered conformation .
- Molecular dynamics simulations show a 40% reduction in side-chain rotational entropy compared to unprotected analogues .
Electronic Effects :
- The carbonyl oxygen engages in a 2.9 Å hydrogen bond with the carboxylic acid proton, stabilizing the envelope conformation (Figure 2) .
- Infrared spectroscopy reveals a 15 cm-1 redshift in the Boc C=O stretch (1685 → 1670 cm-1), indicating electronic delocalization .
Table 3: Boc Group Impact on Molecular Properties
| Parameter | With Boc Group | Without Boc Group |
|---|---|---|
| Ring Puckering (θ) | 45° | 25° |
| Hydrogen Bond Length | 2.9 Å | N/A |
| Solubility in DMSO | 58 mg/mL | 220 mg/mL |
The Boc group’s electron-withdrawing nature also polarizes the adjacent C-N bond, increasing its rotational barrier by 3.8 kcal/mol compared to methylcarbamate derivatives .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(1R,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-5-4-6-9(8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 |
InChI Key |
QQBDACXOPPCASC-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopentene Derivatives as Starting Materials
Cyclopentene carboxylates, such as methyl cyclopentene-1-carboxylate, serve as foundational intermediates. These compounds undergo functionalization at the α-position to introduce the aminomethyl group. For example, bromination at the C2 position using N-bromosuccinimide (NBS) yields methyl 2-bromocyclopentene-1-carboxylate, a critical intermediate for nucleophilic substitution.
Use of Chiral Auxiliaries
Chiral catalysts or auxiliaries ensure stereoselective formation of the cis isomer. For instance, (1R,2S)-configured cyclopentane intermediates are synthesized via asymmetric hydrogenation of cyclopentenecarboxylates using Rhodium(I) complexes with BINAP ligands.
Cyclopentane Ring Formation and Functionalization
Ring-Closing Metathesis (RCM)
RCM of diene precursors is a widely employed strategy. A study by ACS Omega demonstrated the synthesis of polyhydroxylated cyclopentane β-amino acids via RCM using Grubbs catalysts. For example, diolefin 9c (derived from d-mannose) undergoes RCM to form cyclopentenol 10 , which is subsequently oxidized to the carboxylic acid.
Table 1: Reaction Conditions for RCM
| Substrate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Diolefin 9c | Grubbs II | DCM | 89 |
| Diolefin 16b | Grubbs II | THF | 85 |
Aza-Michael Addition
Stereoselective introduction of the amino group is achieved via aza-Michael addition. Cyclopentenecarboxylates react with benzylamine or p-methoxybenzylamine under basic conditions, yielding cis-configured β-amino esters. For example, methyl ester 11b reacts with benzylamine to form 12 with 91% yield and >98% diastereomeric excess.
Introduction of the Boc Protecting Group
Boc Protection of Primary Amines
The aminomethyl group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A representative procedure involves dissolving the free amine in dichloromethane (DCM), adding Boc₂O and triethylamine (TEA), and stirring at room temperature for 12 hours.
Key Reaction Parameters:
Alternative Protection Strategies
In cases where direct Boc protection is hindered, intermediates such as N-Boc-protected bicyclic aminolactones are synthesized via catalytic hydrogenation with Raney-Ni in the presence of Boc anhydride.
Hydrolysis of Esters to Carboxylic Acids
Saponification with Lithium Hydroxide
The methyl ester group is hydrolyzed using LiOH in a THF/MeOH/H₂O mixture. For example, methyl (1S,2S)-2-(Boc-amino)cyclopentane-1-carboxylate is treated with 2 M LiOH at 50°C for 6 hours, yielding the carboxylic acid with >95% conversion.
Table 2: Hydrolysis Conditions
| Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methyl ester 18b | LiOH | THF/MeOH/H₂O | 25 | 4 | 97 |
| Methyl ester 11b | NaOH | EtOH/H₂O | 60 | 8 | 89 |
Stereochemical Control and Isomer Separation
Chiral Chromatography
Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak IA or IB columns). For instance, the cis and trans isomers of Boc-protected cyclopentanecarboxylic acids are separable with hexane/isopropanol (90:10) mobile phases.
Crystallization-Induced Diastereomer Resolution
Diastereomeric salts formed with chiral acids (e.g., L-tartaric acid) enable enantiomer separation. A patent by BioCryst Pharmaceuticals describes resolving (1R,2R)- and (1S,2S)-isomers via crystallization from ethyl acetate.
Characterization and Quality Control
Spectroscopic Analysis
Physicochemical Properties
Table 3: Physical Properties of cis Isomer
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 229.27 g/mol | |
| Density | 1.2 g/cm³ | |
| Boiling Point | 382.5°C | |
| Melting Point | 158–160°C |
Industrial-Scale Production
Continuous Flow Synthesis
Patents describe flow microreactor systems for Boc protection, enabling rapid mixing and reduced reaction times. For example, a 10 L/min flow rate with Boc₂O and TEA in DCM achieves 94% yield with <1% impurities.
Green Chemistry Approaches
Solvent-free mechanochemical methods using ball milling reduce waste. A 2022 study reported 88% yield for Boc protection using K₂CO₃ as a base under milling conditions.
Challenges and Optimization
Steric Hindrance in Coupling Reactions
Bulky substrates (e.g., tert-butyl groups) necessitate optimized coupling reagents. TBTU/HOBt combinations improve amidation yields from 65% to 92% in peptide synthesis.
Epimerization During Hydrolysis
Basic conditions may induce racemization. Adding Hünig’s base (DIPEA) during ester hydrolysis suppresses epimerization, maintaining >98% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C11H19NO4
- Molecular Weight: 229.27 g/mol
- CAS Number: 136315-71-4
The compound features a tert-butoxycarbonyl (Boc) group that protects the amino functionality, facilitating selective reactions during synthesis. This property is crucial for creating complex molecules without interference from the amino group.
Organic Synthesis
Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid is primarily utilized as an intermediate in the synthesis of peptides and other complex organic molecules. Its stability and reactivity make it an essential component in various synthetic pathways:
- Peptide Synthesis: The Boc group allows for the protection of amino acids during peptide formation, enabling the construction of peptide chains with specific sequences.
- Building Block for Complex Molecules: It serves as a precursor for synthesizing more intricate structures, including cyclic peptides and other bioactive compounds.
Medicinal Chemistry
In medicinal chemistry, this compound's ability to protect amino groups during synthesis is critical for developing pharmaceuticals:
- Pharmaceutical Development: The compound is used in creating peptide-based drugs, which are gaining importance due to their specificity and reduced side effects compared to traditional small-molecule drugs.
- Bioactive Molecules: Its derivatives have been explored for their potential biological activities, including anticancer properties and antiviral effects.
Industrial Applications
The compound finds applications in the production of fine chemicals and advanced materials:
- Fine Chemicals Production: It is used in the synthesis of specialty chemicals that are essential for various industrial applications.
- Polymers Manufacturing: The stability of the Boc-protected amino group allows for its incorporation into polymeric materials, enhancing their properties.
Case Study 1: Peptide Synthesis
A study demonstrated the successful use of Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid in synthesizing a cyclic peptide with enhanced biological activity. The researchers highlighted how the Boc protection facilitated selective coupling reactions that would otherwise be hindered by free amino groups.
Case Study 2: Anticancer Activity
In another investigation, derivatives of this compound were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the cyclopentane ring significantly enhanced anticancer activity, showcasing its potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis involves the interaction of its functional groups with various molecular targets. The BOC-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares the target compound with structurally related Boc-protected cyclic amino acids:
Key Observations :
- Ring Size and Strain : Smaller rings (cyclopropane, cyclopentane) exhibit higher ring strain, influencing reactivity and melting points. For example, the cyclopropane derivative (mp 178°C) has a lower mp than the cyclopentane analog (245–250°C), likely due to differences in crystal packing .
- Stereochemistry : Cis configurations (e.g., in cyclopentane derivatives) are critical for biological activity, as seen in integrin-binding cyclic RGD peptides .
Stability and Reactivity
- Thermal Stability : Higher melting points in cyclopentane derivatives (245–250°C) suggest robust thermal stability compared to cyclohexane analogs (127–133°C) .
- Acid Sensitivity : The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection in multi-step syntheses .
Research Findings and Challenges
- Stereochemical Purity : highlights challenges in isolating cis/trans isomers during synthesis, emphasizing the need for advanced chromatographic techniques (e.g., HPLC) to ensure stereochemical integrity .
- Biological Activity: Competitive binding assays () demonstrate that cyclopentane-based Boc-amino acids exhibit stronger integrin receptor affinity than linear analogs, underscoring the role of ring conformation in bioactivity .
Biological Activity
Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis, is a compound with significant potential in pharmaceutical applications, particularly as an intermediate in drug synthesis. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H19NO4
- Molar Mass : 229.27 g/mol
- Density : 1.1482 g/cm³ (estimated)
- Melting Point : 90-94°C
- Appearance : Fine crystalline powder, white to almost white in color
- pKa : 4.53 (predicted)
Biological Activity Overview
The biological activity of this compound, can be categorized into several key areas:
1. Pharmacological Applications
This compound is primarily noted for its role as a pharmaceutical intermediate. Its structure allows it to participate in various synthetic pathways leading to biologically active molecules. Research indicates that derivatives of this compound may exhibit:
- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Anticancer Properties : Some studies suggest that modifications of cyclopentanecarboxylic acids can enhance cytotoxicity against certain cancer cell lines.
The mechanisms through which Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid exerts its effects are still under investigation. However, it is hypothesized that:
- The tert-butoxycarbonyl (Boc) group plays a crucial role in modulating the compound's reactivity and stability, potentially influencing its interaction with target proteins.
- The cyclopentane ring structure may facilitate binding to specific receptors or enzymes involved in metabolic pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of Rel-2:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in cytokine levels in vitro when treated with similar cyclopentanecarboxylic acids. |
| Study B | Anticancer activity | Found that derivatives showed enhanced cytotoxicity against MCF-7 breast cancer cells compared to controls. |
| Study C | Pharmacokinetics | Investigated absorption and metabolism; indicated favorable bioavailability and metabolic stability for cyclopentanecarboxylic derivatives. |
Q & A
Q. What are the standard synthetic routes for preparing Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis?
The synthesis typically involves:
- Cyclopropanation : Formation of the cyclopentane backbone via ring-closing reactions, often using transition metal catalysts (e.g., palladium or rhodium) to control stereochemistry .
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino-methyl moiety using Boc anhydride [(Boc)₂O] under basic conditions (e.g., triethylamine in THF) .
- Carboxylic Acid Activation : Conversion of the carboxylic acid to an active ester (e.g., using DCC or EDCI) for subsequent coupling reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (cis configuration) and Boc group integrity. Key signals include:
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ for C₁₂H₂₁NO₄: calculated 243.29, observed 243.3) .
- Melting Point Analysis : A sharp melting point (e.g., 245–250°C) indicates purity .
Advanced Research Questions
Q. How can researchers optimize stereochemical control during cyclopentane ring formation?
- Catalyst Screening : Use chiral catalysts (e.g., Ru-based systems) to enforce cis selectivity. For example, Ru(II)-Pheox complexes improve enantiomeric excess (ee) to >90% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition state organization, reducing byproducts .
- Kinetic Resolution : Monitor reaction progress via HPLC to isolate the cis isomer early, minimizing epimerization .
Case Study : Contradictory melting points (e.g., 127–133°C vs. 245–250°C in similar analogs ) may arise from Boc deprotection or solvent residues. Use DSC (Differential Scanning Calorimetry) to distinguish polymorphic forms.
Q. How should conflicting NMR data (e.g., unexpected coupling constants) be resolved?
- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) that obscure coupling constants at room temperature .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict coupling constants for cis vs. trans configurations, aiding assignment .
- X-ray Crystallography : Definitive structural confirmation if crystals are obtainable. For example, cyclopropane derivatives often crystallize in orthorhombic systems .
Q. What strategies mitigate Boc group instability during downstream reactions?
Q. How can this compound be applied in drug discovery pipelines?
Q. Example Protocol :
Couple the acid with a benzylamine derivative using HATU/DIPEA in DMF.
Screen against kinase panels (e.g., EGFR, BRAF) to identify lead candidates .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between enantiomers?
- Chiral HPLC Separation : Isolate pure enantiomers using columns like Chiralpak IA .
- Biological Assays : Test separated enantiomers against target receptors (e.g., GPCRs) to correlate activity with stereochemistry .
Key Finding : In cyclopropane analogs, cis isomers often show 10–100x higher binding affinity than trans .
Q. What methodologies validate synthetic intermediates with structural ambiguity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
